An In-depth Technical Guide to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: A Novel Building Block for Drug Discovery
An In-depth Technical Guide to 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: A Novel Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane, a compelling scaffold for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, plausible synthetic routes, and its emerging role in innovative therapeutic modalities, particularly as a component in targeted protein degradation.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemistry has witnessed a paradigm shift from flat, aromatic structures towards three-dimensional molecular architectures. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined exit vectors offer a strategic advantage in drug design, enabling precise orientation of substituents for optimal target engagement.
The 1-oxa-6-azaspiro[3.3]heptane framework, a bioisosteric replacement for commonly used heterocycles like morpholine and piperazine, has garnered significant attention for its ability to enhance aqueous solubility and metabolic stability in drug candidates. The introduction of gem-dimethyl substitution at the 3-position of the oxetane ring in 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is anticipated to further modulate its physicochemical properties, offering a unique tool for fine-tuning drug-like characteristics.
Physicochemical and Structural Properties
While extensive experimental data for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is not widely available in the public domain, we can infer its core properties based on the parent scaffold and the influence of the gem-dimethyl group.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| CAS Number | 1073234-27-1 | [1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų (Predicted for parent) | [2] |
| logP | -0.39 (Predicted for parent) | [2] |
| Hydrogen Bond Acceptors | 2 (Predicted for parent) | [2] |
| Hydrogen Bond Donors | 1 (Predicted for parent) | [2] |
| Rotatable Bonds | 0 (Predicted for parent) | [2] |
The gem-dimethyl substitution on the oxetane ring is expected to increase the lipophilicity (logP) compared to the unsubstituted parent molecule. This modification can be strategically employed to enhance membrane permeability and oral bioavailability of drug candidates. Furthermore, the rigid spirocyclic core restricts conformational flexibility, which can lead to improved target selectivity and reduced off-target effects.
Caption: 2D structure of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane.
Synthesis and Reactivity
A potential retrosynthetic analysis is outlined below:
Caption: Plausible retrosynthetic analysis for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane.
Proposed Synthetic Workflow:
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Oxetane Ring Formation: The synthesis would likely commence with the formation of the 3,3-dimethyloxetane ring. This could be achieved from a readily available starting material like 2,2-dimethyl-1,3-propanediol through a double intramolecular cyclization, likely involving conversion of the diol to a dihalide followed by ring closure.
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Azetidine Ring Construction: The subsequent step would involve the construction of the azetidine ring onto the oxetane core. This could be accomplished through various methods, such as a double alkylation of a protected amine with a suitable bis-electrophile derived from the oxetane intermediate.
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Deprotection: The final step would involve the removal of any protecting groups from the nitrogen atom to yield the target compound.
The reactivity of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is primarily dictated by the secondary amine of the azetidine ring. This nitrogen atom can readily undergo a variety of chemical transformations, including:
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N-Alkylation: Reaction with alkyl halides or other electrophiles.
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N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
This versatile reactivity makes it an ideal building block for incorporation into larger, more complex molecules.
Spectroscopic Data (Predicted)
As experimental spectra for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane are not widely published, the following are predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8-4.0 | s | 4H | -CH₂- (azetidine) |
| ~4.2-4.4 | s | 4H | -O-CH₂- (oxetane) |
| ~1.2-1.4 | s | 6H | -C(CH₃)₂ |
| ~1.5-2.5 | br s | 1H | -NH- |
¹³C NMR (Predicted, CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~75-80 | -O-C H₂- |
| ~50-55 | -C H₂-N- |
| ~40-45 | Spiro-C |
| ~35-40 | -C (CH₃)₂ |
| ~25-30 | -C(C H₃)₂ |
Mass Spectrometry (Predicted):
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ESI-MS (m/z): [M+H]⁺ calculated for C₇H₁₄NO⁺: 128.1070, found: ~128.1.
Applications in Drug Development: A Key Building Block for Protein Degraders
The primary documented application of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is as a Protein Degrader Building Block [1]. This positions the molecule at the forefront of a revolutionary therapeutic strategy known as Targeted Protein Degradation (TPD).
TPD utilizes small molecules, often called Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components:
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A "warhead" that binds to the target protein.
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A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the two.
Caption: Schematic of a Proteolysis Targeting Chimera (PROTAC).
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane serves as a valuable component of the linker element in PROTAC design. The secondary amine provides a convenient attachment point for connecting either the warhead or the E3 ligase ligand. The rigid, three-dimensional nature of the spirocycle can help to control the spatial orientation and distance between the two ends of the PROTAC, which is a critical parameter for inducing an efficient ternary complex formation between the target protein and the E3 ligase, ultimately leading to target degradation.
The gem-dimethyl substitution can further contribute to optimizing the pharmacokinetic properties of the PROTAC, such as cell permeability and metabolic stability, which are often challenging aspects of degrader development.
Safety and Handling
Specific safety data for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is not available. However, based on the safety data sheets for the related compound 2-Oxa-6-azaspiro[3.3]heptane hemioxalate, the following general precautions should be observed:
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Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane represents a valuable and contemporary building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the modulatory effect of the gem-dimethyl group, offers a sophisticated tool for the design of novel therapeutics. Its role as a component in targeted protein degraders highlights its potential to contribute to the development of next-generation medicines for a wide range of diseases. As research in this area continues to expand, we anticipate that the utility of this and related spirocyclic scaffolds will become even more prominent.
References
- This is a conceptual guide. Specific literature references for the synthesis and detailed properties of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane were not found in the provided search results.
- Information on the parent scaffold and its applications was synthesized from various sources covering spirocyclic compounds in medicinal chemistry.
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[1] 3, 3-dimethyl-1-oxa-6-azaspiro[3.3]heptane, min 97%, 1 gram. (Supplier Information).
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[2] ChemScene. 174-78-7 | 2-Oxa-6-azaspiro[3.3]heptane. (Predicted properties for the parent scaffold).
- General information on PROTACs and targeted protein degradation was synthesized from multiple sources in the search results.
![Chemical structure of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](https://i.imgur.com/image.png)
